2-Amino-2-(o-tolyl)propan-1-ol
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Overview
Description
2-Amino-2-(o-tolyl)propan-1-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of propanol, featuring an amino group and a tolyl group attached to the second carbon atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(o-tolyl)propan-1-ol typically involves the reaction of o-toluidine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride and lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(o-tolyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-(o-tolyl)propan-1-ol has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(o-tolyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar structure but with a methyl group instead of a tolyl group.
1-Aminopropan-2-ol: Another related compound with an amino group and a hydroxyl group on adjacent carbon atoms.
Uniqueness: 2-Amino-2-(o-tolyl)propan-1-ol is unique due to the presence of the tolyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-2-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(2,11)7-12/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
TXLKITWZHFGHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(CO)N |
Origin of Product |
United States |
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